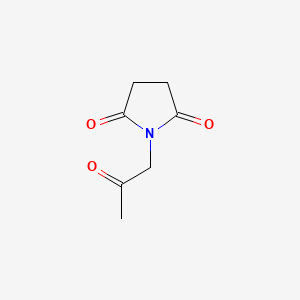

1-(2-Oxopropyl)pyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-oxopropyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5(9)4-8-6(10)2-3-7(8)11/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGHJSWEZULLMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362551 | |

| Record name | 1-(2-oxopropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30057-93-3 | |

| Record name | 1-(2-oxopropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Oxopropyl Pyrrolidine 2,5 Dione

Cyclization Strategies for Pyrrolidine-2,5-dione Ring Formation

The pyrrolidine-2,5-dione (succinimide) ring is a crucial structural motif, and its formation is a key step in the synthesis of the title compound. Various cyclization strategies have been developed for its efficient assembly.

Condensation Reactions of Succinic Acid or Anhydride (B1165640) with Amine Precursors

The most direct and widely utilized method for synthesizing N-substituted succinimides is the condensation reaction between succinic acid or, more commonly, succinic anhydride, and a primary amine. mdpi.com For the synthesis of 1-(2-oxopropyl)pyrrolidine-2,5-dione, the corresponding amine precursor would be aminoacetone. This reaction proceeds through the formation of an intermediate succinamic acid, which then undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring. ijcps.orgnih.gov

Traditionally, the synthesis of N-substituted succinimides is achieved by heating a mixture of the amine and succinic anhydride at high temperatures. tandfonline.com The initial reaction to form the amic acid is often exothermic and occurs readily, but the subsequent cyclodehydration to the imide requires energy input. beilstein-archives.org To facilitate this cyclization at lower temperatures and improve yields, dehydrating agents such as acetic anhydride or acetyl chloride are frequently employed. mdpi.com These reagents also serve to remove the water formed during the reaction, driving the equilibrium towards the product.

Table 1: Conventional Methods for N-Substituted Succinimide (B58015) Synthesis

| Method | Reagents | Conditions | General Findings |

|---|---|---|---|

| Thermal Condensation | Succinic Anhydride, Primary Amine | High temperature heating | Direct method but requires significant energy input. |

| Dehydrating Agent-Assisted | Succinic Anhydride, Primary Amine, Acetic Anhydride | Heating, often at reflux | Improves yield and reduces reaction time by removing water. ijcps.org |

| Acid Catalysis | Succinamic acid intermediate, Acid catalyst | Heating | Promotes the final cyclization step. |

In response to growing environmental concerns, greener synthetic routes for succinimide formation have been developed. A notable approach involves carrying out the condensation of succinic acid with primary amines in hot water, completely avoiding the use of organic solvents and catalysts. tandfonline.comresearchgate.net This method involves simply heating the reactants in water at 100 °C. tandfonline.com High yields of various N-alkyl and N-aryl succinimides have been achieved under these conditions. researchgate.net Research has shown that under these conditions, the succinimide is formed directly from succinic acid and the amine, without the intermediate formation of succinic anhydride. tandfonline.com

Solvent-free methods, often combined with microwave irradiation, also represent a significant green chemistry approach. Heating a solid mixture of succinic anhydride and an amine can produce the target N-substituted succinimide, minimizing waste and simplifying the purification process. nih.gov

Table 2: Green Synthesis Approaches for N-Substituted Succinimides

| Approach | Reactants | Solvent/Conditions | Advantages |

|---|---|---|---|

| Aqueous Media | Succinic Acid, Primary Amine | Water, 100 °C | Environmentally benign solvent, no catalyst needed, high yields. tandfonline.comresearchgate.net |

| Solvent-Free | Succinic Anhydride, Primary Amine | Neat, thermal or microwave heating | Atom economical, reduced waste, simplified work-up. nih.gov |

Michael Addition Reactions for Pyrrolidine-2,5-dione Scaffold Assembly

An alternative strategy for constructing the pyrrolidine (B122466) ring involves the aza-Michael addition, which is the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. researchgate.netresearchgate.net This approach can be designed as an intramolecular cyclization to form the succinimide scaffold.

In a typical sequence, a substrate containing both a nucleophilic nitrogen group (like an amide or carbamate) and a Michael acceptor (such as an α,β-unsaturated ester or amide) is synthesized. nih.gov Upon treatment with a base or a suitable catalyst, the nitrogen nucleophile attacks the alkene intramolecularly, leading to the formation of the five-membered ring. researchgate.netrsc.org For example, the intramolecular aza-Michael addition of carbamates bearing an α,β-unsaturated ketone moiety has been shown to be a highly efficient method for synthesizing substituted five-membered heterocycles. nih.gov This cascade process, combining a Michael addition with a subsequent cyclization, provides a powerful tool for building complex heterocyclic systems from linear precursors. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmorressier.com The synthesis of N-substituted succinimides is particularly well-suited for this technology.

The reaction of succinic anhydride with various amines can be performed efficiently under solvent-free conditions in a domestic microwave oven. nih.gov For instance, the synthesis of N-phenylsuccinimide from aniline (B41778) and succinic anhydride can be completed in just four minutes with moderate yields, a significant reduction from the several hours required for traditional methods. nih.gov This rapid, solvent-free approach is not only time-efficient but also aligns with the principles of green chemistry by being energy-efficient and atom-economical. nih.govmorressier.com

Introduction of the 2-Oxopropyl Moiety: Specific Synthetic Pathways

The N-H proton of succinimide is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing it to be deprotonated by a suitable base to form a nucleophilic succinimidyl anion. This anion can then react with an appropriate electrophile, such as a haloacetone, to form the desired N-substituted product.

The typical procedure involves treating succinimide with a base like potassium hydroxide, potassium carbonate, or cesium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.gov The resulting succinimide salt is then reacted with an alkylating agent, in this case, chloroacetone (B47974) or bromoacetone. The nucleophilic nitrogen attacks the carbon atom bearing the halogen, displacing it in an SN2 reaction to yield 1-(2-oxopropyl)pyrrolidine-2,5-dione. Microwave irradiation can also be employed to accelerate this alkylation step, often in solvent-free or minimal solvent conditions, providing a rapid and efficient synthesis. mdpi.commdpi.com

Table 3: General Conditions for N-Alkylation of Succinimide

| Alkylation Method | Base | Solvent | Alkylating Agent | Key Features |

|---|---|---|---|---|

| Conventional Heating | K2CO3, Cs2CO3, KOH | DMF, Acetonitrile | Chloroacetone, Bromoacetone | Standard, reliable method. nih.gov |

| Microwave-Assisted | K2CO3, Cs2CO3 | DMF (drops) or Solvent-Free | Alkyl Halides | Rapid reaction times, often higher yields. mdpi.commdpi.com |

Chemical Reactivity and Derivatization of 1 2 Oxopropyl Pyrrolidine 2,5 Dione

Transformations Involving the Pyrrolidine-2,5-dione Imide Ring

The pyrrolidine-2,5-dione ring, a succinimide (B58015) derivative, is a stable five-membered lactam structure. beilstein-journals.org Its reactivity is dominated by the two carbonyl groups, which render the adjacent carbon and nitrogen atoms susceptible to nucleophilic attack.

The imide functionality of the pyrrolidine-2,5-dione ring can undergo nucleophilic attack, leading to the cleavage of one of the amide bonds and subsequent ring-opening. This reaction is typically initiated by the attack of a nucleophile on one of the electrophilic carbonyl carbons.

Strong nucleophiles such as amines and hydroxylamine (B1172632) can facilitate this transformation. The reaction with primary amines, for instance, can lead to the formation of N-substituted butanediamide derivatives. The outcome is influenced by factors such as the nucleophilicity of the attacking amine, solvent, and temperature. beilstein-journals.org Research on related N-substituted succinimides has shown that reaction with hydroxylamine can lead to the formation of N-hydroxybutanamide derivatives. mdpi.com However, this ring-opening is conditional and depends on the relative acidity of the amine used for the imide synthesis and hydroxylamine itself. mdpi.com Specifically, the imide ring opening is favored when the pKa of the initial amine (RNH₂) used to form the imide is lower than the pKa of hydroxylamine. mdpi.com

| Nucleophile | Reagent Example | Product Type |

| Amine | Benzylamine | N¹,N⁴-disubstituted butanediamide |

| Hydroxylamine | Hydroxylamine hydrochloride | N-hydroxybutanamide derivative |

| Hydrazine (B178648) | Hydrazine hydrate | Butanedihydrazide derivative |

This table presents potential ring-opening reactions based on the known reactivity of the succinimide ring system.

While the saturated pyrrolidine-2,5-dione ring is not a typical participant in cycloaddition reactions that require a π-system (like a diene or dienophile), its derivatives can be involved in such transformations. The unsaturated analog, N-substituted maleimide (B117702), is a potent dienophile in Diels-Alder reactions. For 1-(2-Oxopropyl)pyrrolidine-2,5-dione, cycloaddition would require prior modification to introduce unsaturation into the ring.

Heterocycle annulation, the process of fusing a new ring onto an existing one, is a plausible synthetic route. This could be achieved by leveraging the reactivity of both the ring and the side chain. For example, a reaction sequence involving the enolate of the side-chain ketone could potentially initiate an intramolecular cyclization with a functionalized pyrrolidine (B122466) ring, leading to bicyclic structures. The pyrrolidine-2,5-dione moiety is a recognized scaffold in medicinal chemistry, and its incorporation into more complex fused heterocyclic systems is a common strategy. rsc.orgnih.gov

The pyrrolidine-2,5-dione ring can be functionalized at the C3 and C4 positions, which are alpha to the imide carbonyls. The protons at these positions exhibit acidity and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups.

A key strategy for functionalization is the Michael addition, although this is more common for the unsaturated maleimide ring. nih.gov However, for the saturated succinimide ring, functionalization can proceed via enolate chemistry. This approach has been used to synthesize a variety of 3-substituted and 3,4-disubstituted chiral pyrrolidine-2,5-diones from natural product precursors. nih.gov Such modifications are significant as they can lead to compounds with diverse biological activities. nih.gov

Reactivity of the 2-Oxopropyl Side Chain

The 2-oxopropyl side chain introduces a ketone functional group, which has its own distinct and well-characterized reactivity, largely independent of the imide ring.

The carbonyl group of the side chain is a primary site for nucleophilic addition reactions. It can react with a wide range of nucleophiles to form various derivatives. For instance, reaction with hydroxylamine yields an oxime, while reaction with hydrazine or its derivatives produces hydrazones. These reactions are standard methods for characterizing and modifying ketones. beilstein-journals.org The presence of an acyl group on related heterocyclic systems has been shown to enable functionalization through nucleophilic addition to the carbonyl group. beilstein-journals.org

| Reagent | Product Functional Group |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (N₂H₄) | Hydrazone |

| Semicarbazide (NH₂CONHNH₂) | Semicarbazone |

| Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Grignard Reagent (R-MgX) | Tertiary alcohol |

This interactive table outlines common derivatization reactions of the side-chain ketone.

The 2-oxopropyl side chain possesses two sets of alpha-protons whose acidity is influenced by the adjacent carbonyl group. The methyl protons (at C3' of the side chain) are alpha to the ketone and are readily abstracted by a base to form an enolate. The methylene (B1212753) protons (at C1' of the side chain) are positioned between the imide nitrogen and the ketone carbonyl, and their acidity is also enhanced.

The acidity of alpha-protons in similar cyclic peptide systems has been studied, revealing that ring strain and stereoelectronic effects can significantly increase acidity. nih.gov In 1-(2-Oxopropyl)pyrrolidine-2,5-dione, the methyl protons alpha to the ketone are generally the most acidic and are the primary site for enolate formation. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:

Aldol reactions: Reaction with aldehydes or ketones.

Alkylation: Reaction with alkyl halides.

Claisen condensation: Reaction with esters.

This reactivity allows for the elaboration and extension of the 2-oxopropyl side chain, providing a pathway to a diverse range of more complex molecules.

Applications as a Chemical Probe or Conjugating Agent

The reactivity of 1-(2-Oxopropyl)pyrrolidine-2,5-dione makes it a versatile reagent for creating covalent linkages to other molecules. This property is particularly exploited in its application as a chemical probe to study biological systems and as a conjugating agent to link different molecular entities, thereby creating new functional materials.

Covalent Attachment to Biomacromolecules (e.g., proteins, DNA)

1-(2-Oxopropyl)pyrrolidine-2,5-dione is particularly effective in forming stable covalent bonds with biomacromolecules such as proteins and DNA. biosynth.com The primary mechanism of this conjugation involves the reaction of the pyrrolidine-2,5-dione ring system with nucleophilic functional groups present on these biological macromolecules.

One of the most significant reactions is with the thiol groups (-SH) of cysteine residues in proteins. biosynth.com The succinimide ring is susceptible to nucleophilic attack by the thiolate anion (-S⁻), leading to the opening of the ring and the formation of a stable thioether linkage. This thiol-specific reactivity allows for the targeted modification of proteins at specific cysteine sites. This specificity is highly desirable for creating well-defined protein conjugates for various applications, including the development of antibody-drug conjugates (ADCs) and diagnostic reagents. The reactivity with thiol groups also enables its use as a crosslinking agent for biomolecules. biosynth.com

While the primary mode of reactivity is with thiols, the ketone group on the 2-oxopropyl side chain offers potential for secondary derivatization or alternative conjugation strategies, although this is less commonly exploited than the reactivity of the succinimide ring. The compound has been shown to react with immobilized proteins and DNA, indicating its utility in solid-phase applications such as affinity chromatography or on-surface protein modification. biosynth.com

| Biomolecule | Target Functional Group | Resulting Linkage | Application Example |

| Proteins | Thiol (-SH) of Cysteine | Thioether | Custom antibody labeling biosynth.com |

| DNA | (Potentially) Amines | Amide (after ring opening) | Immobilization on surfaces biosynth.com |

Integration into Polymer Architectures for Functional Materials

The reactivity of 1-(2-Oxopropyl)pyrrolidine-2,5-dione also extends to the field of polymer chemistry, where it can be used to create functional materials with tailored properties. The compound can be integrated into polymer structures in several ways.

It can be used as a monomer or a functionalized initiator in polymerization reactions. For instance, the ketone or the succinimide ring could be chemically modified to introduce a polymerizable group, allowing it to be incorporated into a polymer chain via various polymerization techniques.

More commonly, it is used in post-polymerization modification strategies. Pre-formed polymers containing nucleophilic groups (such as amines or thiols) can be reacted with 1-(2-Oxopropyl)pyrrolidine-2,5-dione to introduce the succinimide and ketone functionalities onto the polymer backbone or as side chains. This approach allows for the creation of reactive polymer scaffolds that can subsequently be used to immobilize biomolecules or other functional moieties. For example, the compound has been immobilized on the surface of polymer particles or within polymer matrices. biosynth.com This functionalization is particularly useful for applications such as the efficient separation of biomolecules. biosynth.com

The integration of 1-(2-Oxopropyl)pyrrolidine-2,5-dione into polymer architectures can impart new functionalities to the material, such as the ability to bind proteins or other biological molecules, leading to the development of biosensors, drug delivery systems, and biocompatible coatings.

| Polymer Functionalization Strategy | Description | Potential Application |

| Monomer Incorporation | The compound is chemically modified to be a polymerizable monomer and then incorporated into a polymer chain during polymerization. | Creation of inherently reactive polymers for subsequent bioconjugation. |

| Post-Polymerization Modification | A pre-synthesized polymer with reactive groups is treated with 1-(2-Oxopropyl)pyrrolidine-2,5-dione to attach it to the polymer structure. | Surface functionalization of polymer beads for affinity chromatography. biosynth.com |

| Surface Immobilization | The compound is attached to the surface of a polymeric material, creating a reactive surface. | Development of functionalized polymer matrices for biomolecule separation. biosynth.com |

Computational Chemistry and Theoretical Investigations of Pyrrolidine 2,5 Dione Derivatives

Molecular Docking Studies of Pyrrolidine-2,5-dione Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Studies on N-substituted pyrrolidine-2,5-dione derivatives have utilized molecular docking to investigate their potential as multitarget anti-inflammatory agents. ebi.ac.uk These in silico studies have been crucial in elucidating the binding interactions of these compounds with enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). ebi.ac.ukbeilstein-journals.org For instance, docking simulations have shown that selective COX-2 inhibitors bearing the pyrrolidine-2,5-dione scaffold establish significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme, which supports their selectivity. ebi.ac.uk

In one study, the binding affinity of a promising anti-inflammatory pyrrolidinone analog, 4-[(2S)-2-(1H-imidazol-1-ylmethyl)-5-oxotetrahydro-1H-pyrrol-1-yl]methylbenzenecarboxylic acid (MMK16), was evaluated against COX and LOX enzymes. researchgate.net The docking scores, calculated using algorithms like Surflex-Dock and Glide, indicated a high affinity for these receptors, suggesting its potential as a dual inhibitor. researchgate.net

Similarly, spiro[oxindole-2,3′-pyrrolidines] containing a succinimide (B58015) (pyrrolidine-2,5-dione) motif have been investigated for their antimicrobial properties through molecular docking. mdpi.com These studies revealed interactions with key amino acid residues at the active site of microbial enzymes like GlcN-6-P synthase, correlating with their observed antibacterial and antifungal activities. mdpi.com

| Compound Class | Target Protein | Key Findings |

| N-substituted pyrrolidine-2,5-diones | COX-2, 5-LOX | Selective inhibitors interact with the secondary pocket of COX-2, explaining their selectivity. ebi.ac.uk |

| Pyrrolidinone analog (MMK16) | COX, LOX | High binding affinity scores suggest potential as a dual inhibitor. researchgate.net |

| Spiro[oxindole-2,3′-pyrrolidines] | GlcN-6-P synthase | Interactions with active site residues correlate with antimicrobial activity. mdpi.com |

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), provide insights into molecular geometries, charge distributions, and spectroscopic properties, which are vital for understanding molecular reactivity and interactions.

For 1-((dibenzylamino)methyl)pyrrolidine-2,5-dione, theoretical computations were performed using the B3LYP/6-31G(d,p) level of theory to confirm its molecular geometry, which was found to be symmetrical and planar. researchgate.net Natural Bond Orbital (NBO) analysis of this compound revealed significant electron density transfer from the succinimide ring to the antibonding molecular orbitals of the dibenzyl ring, indicating intramolecular charge transfer. researchgate.net

In another study, DFT calculations were used to investigate the molecular properties of various substituted pyrrolidinones. These calculations provided information on electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity. researchgate.net

The structural and electronic properties of the parent pyrrolidine-2,5-dione have also been characterized. nih.gov Its non-hydrogen atoms are nearly coplanar, and in the crystalline state, molecules form inversion dimers through N—H⋯O hydrogen bonds. nih.govresearchgate.net

In Silico Prediction of Reaction Mechanisms and Transition States

Computational methods are also used to elucidate reaction mechanisms by mapping the potential energy surface and identifying intermediates and transition states. This provides a molecular-level understanding of chemical reactions.

Theoretical studies have been conducted on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.org Using DFT calculations, a possible reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine was proposed. The calculations showed that the main product is formed favorably through the pathway with the lowest activation energy (ΔG#), highlighting that kinetic selectivity is more significant than thermodynamic selectivity in this reaction. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrrolidine-2,5-dione Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR study was conducted on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.gov The model, which was validated through various statistical tests, explained up to 91% of the variance in activity. The analysis indicated that the antiarrhythmic activity of these compounds is mainly dependent on specific molecular descriptors, namely the Principal Component Regression (PCR) and the 4th-order graph invariant (JGI4). nih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives.

An In-depth Analysis of 1-(2-Oxopropyl)pyrrolidine-2,5-dione: Structure-Activity Relationship and Structural Modification Studies

The pyrrolidine-2,5-dione scaffold, a core structural motif in numerous biologically active compounds, has been the subject of extensive research in medicinal chemistry. Its derivatives have shown a wide array of pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties. nih.gov This article focuses specifically on the chemical compound “1-(2-Oxopropyl)pyrrolidine-2,5-dione,” also known as N-(2-oxopropyl)succinimide, delving into its structure-activity relationships (SAR), the influence of its distinct N-substituent, stereochemical considerations, and its potential role in the rational design of new therapeutic agents.

Structure Activity Relationship Sar and Structural Modification Studies for Pyrrolidine 2,5 Dione Derivatives

The biological activity of pyrrolidine-2,5-dione derivatives is intricately linked to the nature and positioning of substituents on the heterocyclic ring. The substituent at the nitrogen atom (N-1 position) plays a particularly crucial role in modulating the physicochemical properties and, consequently, the pharmacological profile of these compounds.

The introduction of the 2-oxopropyl group at the N-1 position of the pyrrolidine-2,5-dione ring imparts specific molecular characteristics that can influence its biological activity. The presence of a ketone functional group within the N-substituent introduces a polar region and a potential hydrogen bond acceptor, which can significantly affect the molecule's solubility, membrane permeability, and interactions with biological targets.

Research on various N-substituted pyrrolidine-2,5-diones has demonstrated that modifications at this position can drastically alter their therapeutic effects. For instance, in the context of anticonvulsant activity, the nature of the N-substituent is a key determinant of efficacy and the mechanism of action. nih.gov While extensive SAR studies have been conducted on a wide range of N-alkyl, N-aryl, and N-heterocyclic derivatives, specific comparative data for the N-(2-oxopropyl) substituent is not extensively detailed in publicly available literature. However, based on general principles, the 2-oxopropyl group can be expected to influence the molecule's polarity and steric bulk.

The table below illustrates the diversity of N-substituents that have been explored in various studies on pyrrolidine-2,5-dione derivatives and their associated biological activities. This contextualizes the potential impact of the 2-oxopropyl group.

| N-Substituent Group | General Impact on Molecular Properties | Associated Biological Activities |

| Alkyl Chains | Increased lipophilicity with chain length | Anticonvulsant, Antimicrobial |

| Aryl Groups | Introduction of aromatic interactions (e.g., π-π stacking) | Anticonvulsant, Anti-inflammatory, Antitumor |

| Phenylamino | Potential for hydrogen bonding and aromatic interactions | Anticonvulsant |

| Phenylpiperazine | Increased bulk and basicity, potential for multiple receptor interactions | Anticonvulsant, Antinociceptive |

| 2-Oxopropyl | Increased polarity, hydrogen bond acceptor capability | (Specific data limited, potential for various interactions) |

This table is a generalized representation based on broad studies of pyrrolidine-2,5-dione derivatives and is intended to provide context for the potential influence of the 2-oxopropyl substituent.

Stereochemistry is a critical factor in the biological activity of chiral compounds, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov While 1-(2-Oxopropyl)pyrrolidine-2,5-dione itself is achiral, substitutions at the 3 or 4-positions of the pyrrolidine-2,5-dione ring would introduce chiral centers. The spatial arrangement of these substituents, in conjunction with the N-(2-oxopropyl) group, would be expected to play a significant role in how the molecule interacts with its biological targets.

The three-dimensional structure of a molecule dictates its ability to fit into the binding site of a protein or enzyme. For pyrrolidine-2,5-dione derivatives, the stereochemistry at the C-3 and C-4 positions has been shown to be crucial for their biological effects. nih.gov The orientation of substituents can either facilitate or hinder the necessary interactions for a pharmacological response.

For a hypothetical chiral analog of 1-(2-Oxopropyl)pyrrolidine-2,5-dione, the stereochemical configuration would influence:

Binding Affinity: One enantiomer may fit more snugly into the active site of a receptor or enzyme, leading to a stronger interaction and greater potency.

Metabolism: Enzymes responsible for drug metabolism are often stereoselective, meaning they may metabolize one enantiomer more rapidly than the other.

Transport: Cellular uptake and distribution can also be stereospecific.

Rational drug design involves the development of new medications based on a detailed understanding of the biological target's structure and function. The pyrrolidine-2,5-dione scaffold serves as a versatile starting point for the rational design of inhibitors for various enzymes and ligands for different receptors.

The design of novel analogs based on the 1-(2-Oxopropyl)pyrrolidine-2,5-dione structure would involve considering the role of each part of the molecule in target engagement. The pyrrolidine-2,5-dione core often acts as a pharmacophore, providing the basic framework for interaction. The N-(2-oxopropyl) substituent can be modified to enhance binding affinity, selectivity, and pharmacokinetic properties.

Potential strategies for the rational design of analogs could include:

Modification of the 2-oxopropyl chain: Altering the length of the alkyl chain, replacing the ketone with other functional groups (e.g., hydroxyl, amine), or introducing branching could fine-tune the molecule's interaction with a specific target.

Substitution on the pyrrolidine-2,5-dione ring: Introducing substituents at the 3- and/or 4-positions can explore additional binding pockets and improve potency and selectivity.

Bioisosteric replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties can lead to improved drug-like characteristics.

The following table outlines a hypothetical rational design strategy starting from 1-(2-Oxopropyl)pyrrolidine-2,5-dione for a generic biological target.

| Structural Moiety | Design Rationale | Potential Modification | Desired Outcome |

| Pyrrolidine-2,5-dione Core | Acts as a rigid scaffold for presenting substituents. | Introduction of substituents at C-3 and C-4. | Enhanced interaction with target's binding pockets. |

| N-Substituent Linker | Provides optimal distance and orientation to the functional group. | Varying the length of the alkyl chain. | Improved positioning within the active site. |

| N-Substituent Carbonyl | Potential hydrogen bond acceptor. | Replacement with hydroxyl, amino, or other polar groups. | Altered binding interactions and solubility. |

This table represents a conceptual framework for the rational design of analogs and is not based on specific experimental data for 1-(2-Oxopropyl)pyrrolidine-2,5-dione.

Emerging Research Avenues and Future Perspectives

Development of Asymmetric Synthetic Strategies for Enantiopure Compounds

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric synthetic routes to produce enantiomerically pure pyrrolidine-2,5-dione derivatives is a significant area of research. The goal is to control the formation of stereogenic centers within the molecule, leading to a single desired enantiomer.

Several strategies are being actively pursued:

Chiral Auxiliaries: This classic approach involves temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction. For instance, C2-symmetrical pyrrolidines have been used as chiral auxiliaries in various transformations. nih.gov

Organocatalysis: The use of small, chiral organic molecules as catalysts has revolutionized asymmetric synthesis. Pyrrolidine-based organocatalysts are particularly important in aminocatalysis. nih.govmdpi.com For example, chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts have been successfully applied in enantioselective Michael additions. rsc.org The development of bifunctional catalysts, such as those derived from quinine, has enabled highly enantioselective [3 + 2] annulation reactions to create complex spiro[benzofuran-pyrrolidine] architectures. rsc.org

Catalytic Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. Highly efficient oxazaborolidine catalysts have been used for the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones. rsc.org

Stereoselective Cycloadditions: 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes are powerful methods for constructing the pyrrolidine ring with high stereocontrol. ua.esacs.org The use of chiral dipole precursors or dipolarophiles allows for the introduction of chiral information into the final product. ua.esacs.org

Substrate-Controlled Diastereoselective Reactions: Strategies that rely on existing stereocenters in the starting material to guide the formation of new ones are also prevalent. Iodocyclization of enantiopure homoallylic sulfonamides, for example, affords trans-2,5-disubstituted 3-iodopyrrolidines, which are valuable precursors for further modification. nih.gov

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Organocatalysis | Use of small chiral organic molecules (e.g., prolinamides, bifunctional ureas) to catalyze enantioselective reactions. | Metal-free, high enantioselectivity, mild conditions. | nih.govmdpi.comrsc.org |

| Stereoselective Cycloadditions | [3+2] cycloaddition of azomethine ylides with alkenes using chiral catalysts or precursors. | Generates multiple stereocenters simultaneously with high diastereoselectivity. | ua.esacs.org |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture using a chiral catalyst (e.g., oxazaborolidine). | Effective for separating racemic mixtures of substituted pyrrolidine-2,5-diones. | rsc.org |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials like amino acids or carbohydrates. | Provides access to enantiopure products through established chemical transformations. | nih.gov |

| Substrate-Controlled Iodocyclization | Cyclization of enantiopure homoallylic sulfonamides to form stereodefined substituted pyrrolidines. | Creates trans-2,5-disubstituted pyrrolidines with high stereoselectivity. | nih.gov |

Exploration of Novel Catalytic Approaches in Pyrrolidine-2,5-dione Synthesis

Efficiency, sustainability, and atom economy are driving forces in modern synthetic chemistry, leading to the exploration of novel catalytic systems for the synthesis of pyrrolidine-2,5-diones.

Recent advancements include:

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts. An NHC-catalyzed intermolecular Stetter reaction of aromatic aldehydes with N-substituted itaconimides provides a convenient route to valuable succinimide (B58015) derivatives containing 1,4-dicarbonyl scaffolds. acs.orgresearchgate.net

Ionic Liquids (ILs) as Catalysts: Task-specific ionic liquids are being designed to act as both solvent and catalyst. Succinimide anion-based ILs have been shown to be highly effective catalysts for upcycling poly(succinates) with amines to produce N-substituted succinimides, offering a green chemistry approach. nih.govresearchgate.net

N-Halosuccinimides as Precatalysts: N-halosuccinimides (NXS) can act as precatalysts, generating species like hypohalous acid (HOX) in situ, which then catalyze nucleophilic substitution reactions under mild conditions. mdpi.com

Metal-Free and Solvent-Free Conditions: A significant push towards green chemistry involves eliminating catalysts and organic solvents. An extremely simple synthesis of N-substituted succinimides has been developed by reacting succinic acid and primary amines in hot water, excluding both catalyst and organic solvent. researchgate.net Similarly, multicomponent reactions under solvent-free grinding conditions have been used to produce novel 2-pyrrolidinones. researchgate.net

Photocatalysis: Light-induced degradation of metallocarbonyl complexes bearing a 3-alkoxysuccinimidato ligand has been demonstrated as a useful synthetic route to N-nonsubstituted succinimides. acs.org

| Catalytic System | Reaction Type | Advantages | Reference |

|---|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | Stetter Reaction | Organocatalytic, good to excellent yields, broad substrate scope. | acs.orgresearchgate.net |

| Succinimide-based Ionic Liquids | Aminolysis of Polyesters | Dual solvent-catalyst, high efficiency, green approach for polymer upcycling. | nih.gov |

| N-Halosuccinimides | Nucleophilic Substitution | Acts as a precatalyst, mild reaction conditions. | mdpi.com |

| Hot Water (Catalyst-Free) | Condensation | Ultimate green conditions (no catalyst/organic solvent), high yields. | researchgate.net |

| Palladium Catalysis | C-H Arylthiation | Enables chemodivergent C-H activation for targeted functionalization. | nih.gov |

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and molecular design. For pyrrolidine-2,5-dione derivatives, computational methods are used to predict properties, understand reaction mechanisms, and design new molecules with desired functions.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. Docking simulations have been used to support the selectivity of pyrrolidine-2,5-dione derivatives against enzymes like cyclooxygenase (COX-2) and to identify novel inhibitors for targets implicated in Alzheimer's disease. ebi.ac.uknih.gov

Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. Ligand-based pharmacophore models have been generated from known inhibitors to screen chemical databases for new pyrrolidine-dione scaffolds. nih.gov

Quantum-Chemical Calculations: These calculations are employed to study the electronic structure of molecules and elucidate reaction mechanisms. They have been used to investigate all stages of pyrrolidinedione synthesis, including Michael addition, Nef-type rearrangement, and cyclization, providing insights into transition states and energy barriers. nih.govbohrium.com

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules over time. This approach helps in understanding the stability of ligand-protein complexes and confirms binding modes suggested by molecular docking. nih.govresearchgate.net

De Novo Design: These methods use computational algorithms to generate novel molecular structures with desirable properties from scratch, providing a pathway to entirely new chemical entities based on the pyrrolidine-2,5-dione scaffold. semanticscholar.org

| Computational Method | Application | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Docking | Predicting ligand-protein binding modes. | Understanding enzyme inhibition selectivity (e.g., COX-2); identifying potential therapeutic agents. | ebi.ac.uknih.gov |

| Pharmacophore Modeling | Virtual screening for new active compounds. | Identification of novel pyrrolidine-dione scaffolds as potential enzyme inhibitors. | nih.gov |

| Quantum Chemistry (e.g., DFT) | Elucidation of reaction mechanisms. | Calculation of energy barriers and stability of intermediates in synthesis pathways. | nih.gov |

| Molecular Dynamics (MD) | Assessing the stability of molecular complexes. | Confirmation of binding modes and interactions within a biological target's active site. | nih.govresearchgate.net |

| ADMET Prediction | In-silico pharmacokinetic predictions. | Evaluation of drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | ebi.ac.ukresearchgate.net |

Integration of Pyrrolidine-2,5-dione Scaffolds in Advanced Functional Materials

The unique chemical reactivity and structural properties of the pyrrolidine-2,5-dione scaffold make it an attractive building block for the development of advanced functional materials. wiley.comresearchgate.net The term "functional materials" refers to materials designed to possess specific, often responsive, properties.

Emerging applications in this area include:

Polymer Science: The succinimide ring is a valuable component in polymer chemistry. 1-(2-Oxopropyl)pyrrolidine-2,5-dione is a reactive molecule that can be used to conjugate biomolecules with synthetic polymers. biosynth.com It can be immobilized on the surface of polymer particles or within polymer matrices, creating functionalized materials for applications like the efficient separation of biomolecules. biosynth.com

Bioconjugation: The maleimide (B117702) group, a precursor to the succinimide ring, is widely used in bioconjugation to link molecules to proteins, peptides, and other biomolecules, particularly through reaction with thiol groups. biosynth.com The resulting succinimide linkage is stable, making this chemistry fundamental for creating antibody-drug conjugates, PEGylated proteins, and immobilized enzymes.

Functional Ionic Liquids: As previously mentioned, succinimide can be used as the anionic component of ionic liquids. These materials exhibit unique properties and can be designed as highly efficient, reusable catalysts for chemical transformations, such as the conversion of CO2 into valuable chemicals. nih.govresearchgate.net

Agrochemicals and Specialty Chemicals: The succinimide scaffold is found in various agrochemicals and is used in the synthesis of specialty chemicals where its structural and reactive properties can be precisely tuned. acs.org

| Application Area | Role of the Scaffold | Example | Reference |

|---|---|---|---|

| Polymer Modification | Reactive handle for grafting or crosslinking. | Immobilization on polymer particles for separating biomolecules. | biosynth.com |

| Bioconjugation | Stable linker between different molecular entities. | Connecting antibodies to drugs in antibody-drug conjugates. | biosynth.com |

| Catalysis | Anionic component of task-specific ionic liquids. | Succinimide-based ionic liquids for CO2 conversion. | researchgate.net |

| Material Synthesis | Versatile synthetic intermediate. | Used as a synthon in the preparation of complex organic molecules and polymers. | acs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Oxopropyl)pyrrolidine-2,5-dione, and how can its purity and structural integrity be verified?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Michael addition or alkylation of pyrrolidine-2,5-dione precursors. For example, alkynyl maleimide derivatives (structurally related) are synthesized via Sonogashira coupling or nucleophilic substitution . Post-synthesis, purity is assessed using HPLC with UV detection, while structural confirmation requires NMR (e.g., H, C, and 2D experiments like COSY/HSQC) and FT-IR to validate carbonyl groups. X-ray diffraction (XRD) is critical for resolving stereochemical ambiguities .

Q. What are the key reactivity features of 1-(2-Oxopropyl)pyrrolidine-2,5-dione in organic transformations?

- Methodological Answer : The compound’s α,β-unsaturated carbonyl system enables Michael additions and cycloadditions . For instance, the 2-oxopropyl group may act as an electrophilic site for nucleophilic attack. Reaction kinetics can be studied via stopped-flow spectroscopy or in-situ FT-IR monitoring . Computational tools like DFT calculations (e.g., Gaussian or ORCA) predict regioselectivity and transition states .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 1-(2-Oxopropyl)pyrrolidine-2,5-dione derivatives?

- Methodological Answer : Employ Design of Experiments (DoE) frameworks, such as full factorial or response surface methodology (RSM) , to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 3 factorial design identifies interactions between parameters, while ANOVA quantifies their significance . ICReDD’s computational-experimental feedback loop (using quantum chemical calculations) minimizes trial-and-error approaches .

Q. What mechanistic insights explain the biological activity of 1-(2-Oxopropyl)pyrrolidine-2,5-dione derivatives in antimicrobial studies?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target enzymes (e.g., bacterial DNA gyrase). Validate hypotheses via kinetic assays (e.g., IC determination) and SAR studies by modifying substituents on the pyrrolidine ring. Advanced techniques like cryo-EM or X-ray crystallography resolve binding modes .

Q. How can computational modeling improve the predictability of synthetic pathways for novel derivatives?

- Methodological Answer : Combine density functional theory (DFT) for thermodynamic feasibility and machine learning (e.g., neural networks) to analyze reaction databases. Tools like ICReDD’s reaction path search integrate quantum calculations with experimental data to prioritize viable pathways. For example, transition-state modeling identifies energy barriers for regioselective additions .

Q. How should researchers address contradictory data in reaction yields or biological activity across studies?

- Methodological Answer : Perform meta-analysis of published datasets, accounting for variables like solvent purity or assay protocols. Use multivariate analysis (e.g., PCA) to isolate confounding factors. Replicate experiments under controlled conditions with in-line analytics (e.g., ReactIR) for real-time monitoring. Cross-validate computational predictions with high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.